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Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 425 is a fluorescent label belonging to the ATTO series of dyes, known for their
exceptional photostability and brightness. The azide-modified version, ATTO 425 azide, serves
as a powerful tool for bio-conjugation via copper-catalyzed or copper-free click chemistry. This
allows for the precise and efficient labeling of alkyne-modified biomolecules, such as proteins,
nucleic acids, and glycans. In flow cytometry, ATTO 425 azide is particularly valuable for
detecting cell proliferation (e.g., EAU incorporation), visualizing specific cellular components,
and tracking metabolic activity. Its excitation and emission properties in the violet-blue range
make it compatible with common laser lines and suitable for multicolor panel design.

Core Principles: Click Chemistry

The primary application of ATTO 425 azide relies on the bio-orthogonal reaction known as click
chemistry. This involves the reaction between an azide (on the ATTO 425 dye) and a terminal
alkyne (incorporated into a biomolecule of interest). This cycloaddition reaction is highly
specific and efficient, occurring readily under biological conditions without interfering with native
cellular processes. The result is a stable triazole linkage that covalently attaches the
fluorescent dye to the target molecule.
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Click Chemistry: Azide-Alkyne Cycloaddition
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catalyzes
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Caption: The copper(l)-catalyzed click reaction between an alkyne-modified biomolecule and
ATTO 425 azide.

Data Presentation
Spectroscopic and Photophysical Properties of ATTO

425
Property Value
Excitation Maximum (Aex) 439 nm
Emission Maximum (Aem) 485 nm
Molar Extinction Coefficient (g) 45,000 M~icm—t
Quantum Yield (®) 0.90
Molecular Weight (MW) 663 g/mol
Recommended Laser Line 405 nm (Violet)
Recommended Emission Filter 485/20 BP or similar

Example Flow Cytometry Panel for Cell Proliferation
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Marker Fluorochrome Laser Emission Filter Purpose
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Proliferation ATTO 425 Violet (405 nm) 485/20 BP ) )
incorporation

Excludes dead

Viability Zombie NIR™ Red (640 nm) 780/60 BP I
cells

Identifies cell

Surface Marker 1  PE Blue (488 nm) 575/25 BP ]
population 1

Identifies cell

Surface Marker2  APC Red (640 nm) 660/20 BP )
population 2

Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and ATTO
425 Azide

This protocol details the detection of DNA synthesis by incorporating the alkyne-modified
nucleoside EdU (5-ethynyl-2"-deoxyuridine) into newly synthesized DNA, followed by detection
with ATTO 425 azide.

Workflow Overview
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1. Cell Culture & EdU Labeling
(e.g., 10 uM EdU for 2 hours)

2. Harvest & Wash Cells

3. Surface Marker Staining
(Optional, if needed)

4. Fixation
(e.g., 4% PFA for 15 min)

5. Permeabilization 6. Click Reaction Cocktail Prep
(e.g., 0.5% Triton X-100) (ATTO 425 Azide, CuSO4, Ascorbate)

7. Click Reaction Incubation
(30 min, Room Temp, Dark)

8. Wash & Resuspend

9. Flow Cytometry Analysis

Click to download full resolution via product page

Caption: Experimental workflow for the EdU cell proliferation assay using click chemistry.

Materials:
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o Cells of interest
o Complete cell culture medium
e EdU solution (e.g., 10 mM in DMSO)
e ATTO 425 azide (e.g., 1 mM in DMSO)
 Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
e Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
o Click Reaction Buffer (e.g., PBS)
o Copper(ll) Sulfate (CuSOa) solution (e.g., 200 mM in H20)
e Sodium Ascorbate solution (e.g., 1 M in H20, freshly prepared)
e Flow cytometry tubes
o Phosphate-Buffered Saline (PBS)
Procedure:
e EdU Labeling:
o Culture cells to the desired density.
o Add EdU to the culture medium to a final concentration of 10 uM.

o Incubate for a period appropriate for your cell type (e.g., 2 hours) to allow for incorporation
into newly synthesized DNA.

e Cell Harvesting and Staining:
o Harvest cells using standard procedures (e.g., trypsinization for adherent cells).

o Wash the cells once with 1 mL of PBS containing 1% BSA. Centrifuge at 300 x g for 5
minutes and discard the supernatant.
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o (Optional) If staining for surface markers, perform this step now according to the antibody
manufacturer's protocol.

o Fixation and Permeabilization:

[¢]

Resuspend the cell pellet in 100 pL of Fixation Buffer.

[e]

Incubate for 15 minutes at room temperature, protected from light.

Wash once with 1 mL of PBS + 1% BSA.

o

[¢]

Resuspend the cell pellet in 100 pL of Permeabilization Buffer.

o

Incubate for 15 minutes at room temperature.

¢ Click Reaction:

o Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the
following in order:

85 L Click Reaction Buffer (PBS)

10 pL CuSOa solution (final concentration: 10 mM)

5 uL ATTO 425 azide solution (final concentration: 5 puM)

10 pL Sodium Ascorbate solution (final concentration: 100 mM)
o Note: The catalyst (CuSOa4 and Ascorbate) must be added last.
o Wash the permeabilized cells once with 1 mL of PBS.
o Resuspend the cell pellet in 100 uL of the prepared Click Reaction Cocktail.
o Incubate for 30 minutes at room temperature, protected from light.
e Final Washes and Acquisition:

o Wash the cells twice with 1 mL of Permeabilization Buffer.
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o Resuspend the cells in 300-500 pL of PBS for flow cytometry analysis.

o Analyze the samples on a flow cytometer using a 405 nm laser for excitation and a filter
appropriate for ATTO 425 emission (e.g., 485/20 nm).

Troubleshooting and Considerations

High Background: Ensure adequate washing steps after fixation, permeabilization, and the
click reaction. Reduce the concentration of ATTO 425 azide if necessary.

Weak Signal: Increase the EdU incubation time to allow for more incorporation. Ensure the
sodium ascorbate solution is freshly prepared, as it is prone to oxidation which deactivates
the catalyst.

Cell Loss: Use low-speed centrifugation (e.g., 300-500 x g) and avoid vigorous vortexing.

Multicolor Panels: ATTO 425 has a relatively narrow emission spectrum, but always run
single-color controls to check for spectral overlap and calculate compensation if necessary.

To cite this document: BenchChem. [Application Notes: Utilizing ATTO 425 Azide for
Enhanced Flow Cytometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12060738#using-atto-425-azide-in-flow-cytometry-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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